molecular formula C17H18N2O6S B2904211 4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide CAS No. 941966-93-4

4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide

Cat. No.: B2904211
CAS No.: 941966-93-4
M. Wt: 378.4
InChI Key: NVGFMGLNJJHSKK-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide (CAS 941966-93-4) is a high-purity synthetic benzenesulfonamide derivative offered for biological and chemical research. This compound features a unique molecular architecture comprising a butanamide backbone substituted with a 2-methoxy-4-nitrophenyl group and a benzenesulfonyl moiety, making it a valuable intermediate in medicinal chemistry and drug discovery . Benzenesulfonamide analogs have demonstrated significant potential in biochemical research, particularly as inhibitors of receptor tyrosine kinases (RTKs) including tropomyosin receptor kinases (TrkA) . These kinases play crucial roles in cellular proliferation, differentiation, and survival pathways, and their dysregulation is implicated in various cancers, making them important therapeutic targets . Research-grade benzenesulfonamide derivatives have shown promising anti-proliferative activities in experimental models, including glioblastoma (GBM) cells, suggesting their utility in oncology research and mechanism of action studies . The compound's structural features, including the electron-withdrawing nitro group and sulfonamide functionality, contribute to its molecular properties and potential protein binding interactions, which can be explored in structure-activity relationship (SAR) studies . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-25-16-12-13(19(21)22)9-10-15(16)18-17(20)8-5-11-26(23,24)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGFMGLNJJHSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Key Intermediates

The target compound’s structure comprises three critical components:

  • A benzenesulfonyl group at the 4-position of the butanamide backbone.
  • A 2-methoxy-4-nitrophenyl substituent on the amide nitrogen.
  • A four-carbon chain linking the sulfonyl and aryl groups.

Two primary synthetic routes emerge from literature analysis:

Stepwise Assembly via Sulfonylation and Amidation

This method prioritizes early introduction of the benzenesulfonyl group, followed by amide bond formation with the aromatic amine.

Synthesis of 4-(Benzenesulfonyl)Butanoic Acid

Reaction Scheme:
$$
\text{4-Bromobutanoic acid} + \text{Benzenesulfinic acid} \xrightarrow{\text{Base}} \text{4-(Benzenesulfonyl)butanoic acid}
$$
Conditions:

  • Solvent: Dimethylformamide (DMF)
  • Base: Potassium carbonate (K$$2$$CO$$3$$)
  • Temperature: 80°C, 12 hours
  • Yield: 78% (analogous to)

Mechanistic Insight:
The reaction proceeds via nucleophilic displacement of bromide by benzenesulfinate anion, facilitated by polar aprotic solvents that stabilize ionic intermediates.

Acid Chloride Formation and Amide Coupling

Procedure:

  • Convert 4-(benzenesulfonyl)butanoic acid to its acyl chloride using thionyl chloride (SOCl$$_2$$) at reflux (70°C, 3 hours).
  • React with 2-methoxy-4-nitroaniline in dichloromethane (DCM) containing triethylamine (Et$$_3$$N) at 0–5°C.

Optimization Notes:

  • Maintaining low temperatures during amidation minimizes side reactions.
  • Anhydrous conditions prevent hydrolysis of the acyl chloride.

Direct Sulfonylation of Preformed Butanamide

Alternative approaches modify the butanamide core after amide bond formation:

Key Steps:

  • Synthesize N-(2-methoxy-4-nitrophenyl)butanamide via:
    $$
    \text{Butanoyl chloride} + \text{2-Methoxy-4-nitroaniline} \xrightarrow{\text{Et}_3\text{N}} \text{N-(2-Methoxy-4-nitrophenyl)butanamide}
    $$
  • Introduce benzenesulfonyl group at the 4-position using benzenesulfonyl chloride under basic conditions.

Critical Parameters:

  • Base Selection: Sodium hydride (NaH) in tetrahydrofuran (THF) enables efficient sulfonylation.
  • Stoichiometry: 1.2 equivalents of sulfonyl chloride ensures complete conversion.

Industrial-Scale Production Methodologies

Large-scale synthesis requires modifications to improve efficiency and safety:

Continuous Flow Sulfonylation

Advantages Over Batch Processing:

  • Enhanced heat transfer for exothermic sulfonylation steps
  • Reduced reaction times (2 hours vs. 12 hours in batch)

Typical Setup:

  • Microreactor system with residence time of 5 minutes
  • Temperature control at 50°C ± 2°C

Solvent Recycling Systems

  • Implemented in amidation steps to reduce DCM consumption by 40%
  • Distillation columns recover >95% of triethylamine for reuse

Analytical Validation of Synthetic Products

Spectroscopic Characterization Data

Technique Key Signals
$$^1$$H NMR (400 MHz, CDCl$$_3$$) δ 8.12 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (s, 1H, Ar-H), 3.89 (s, 3H, OCH$$3$$), 3.12 (t, J=7.2 Hz, 2H, SO$$2$$CH$$_2$$)
IR (KBr) 1675 cm$$^{-1}$$ (C=O), 1530 cm$$^{-1}$$ (NO$$2$$), 1150 cm$$^{-1}$$ (SO$$2$$)
HRMS m/z 378.0972 [M+H]$$^+$$ (calc. 378.0978 for C$${17}$$H$${18}$$N$$2$$O$$6$$S)

Purity Assessment Protocols

  • HPLC: C18 column, 70:30 acetonitrile/water, retention time 6.8 minutes
  • Acceptable impurity profile: <0.5% total related substances

Comparative Analysis of Synthetic Routes

Table 1. Evaluation of Preparation Methods

Parameter Stepwise Assembly Direct Sulfonylation Flow Chemistry
Overall Yield 62% 58% 71%
Purity 98.5% 97.2% 99.1%
Scalability Moderate Challenging Excellent
Critical Impurities Hydrolyzed sulfone Unreacted amine None detected

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted phenylsulfonyl butanamides.

Scientific Research Applications

4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogs and Key Substituents

The table below compares the target compound with structurally related butanamide derivatives:

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
4-(Benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide C₁₇H₁₆N₂O₆S Benzenesulfonyl, 2-methoxy-4-nitrophenyl Hypothesized enzyme inhibition
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) C₁₄H₁₁BrN₂O₄ Bromo, 4-methoxy-2-nitrophenyl Structural analog in crystallography
N-(4-Aminophenyl)-4-(2’-fluoro-[1,1’-biphenyl]-4-yl)butanamide (8) C₂₂H₂₀FN₂O Fluoro-biphenyl, 4-aminophenyl Anti-glioblastoma (drug-tolerant cells)
N-(2-Aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB) C₁₇H₂₄N₄O₆S Hydroxymethyl, nitrosophenoxy, aminoethyl Bioadhesive formulations
4-(4-Ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide C₂₂H₂₈N₂O₃ Ethylphenoxy, morpholinophenyl Not specified (patent compound)
Key Observations:
  • Backbone Variability: Unlike NB (), which has a phenoxy linker, the target compound’s benzenesulfonyl group may confer stronger hydrogen-bonding capacity, influencing bioadhesion or protein interaction .
  • Pharmacological Potential: Compound 8 () demonstrates that fluoro-biphenyl groups enhance blood-brain barrier penetration, suggesting that the target’s nitro group might limit bioavailability unless optimized .
Anti-Inflammatory Activity:
  • Compound 5h (): A benzo[d]oxazole-containing butanamide derivative with anti-inflammatory effects via LPS inhibition. The target compound lacks the oxazole ring but shares the methoxyphenyl moiety, indicating possible overlapping mechanisms .
  • Nitro Group Impact : The 4-nitro group in the target compound may increase oxidative stress in cells, a property exploited in prodrug activation (e.g., nitroreductase-sensitive anticancer agents) .
Enzyme Inhibition:
  • CTPS1 Inhibitors (): Derivatives like N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide highlight the importance of sulfonamide groups in enzyme binding. The target compound’s benzenesulfonyl group could similarly interact with catalytic pockets .

Physicochemical Properties

  • Crystallinity : Analog 4MNB () forms stable crystals due to bromo and nitro groups; the target compound’s sulfonyl group may similarly enhance crystallinity, aiding in X-ray structural studies .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimal reaction conditions for preparing 4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide?

  • Methodological Answer : The synthesis involves condensation of 2-methoxy-4-nitroaniline with benzenesulfonyl chloride derivatives, followed by coupling with butanoic acid intermediates. Key steps include:

  • Sulfonylation : Reacting 2-methoxy-4-nitroaniline with benzenesulfonyl chloride in a polar aprotic solvent (e.g., DMSO) under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions .
  • Amide Formation : Using coupling agents like EDCI/HOBt in dichloromethane to attach the butanamide backbone. Reaction progress is monitored via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) .
  • Yield Optimization : Recrystallization from ethanol/water (7:3) improves purity (>95% by HPLC) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d6 confirm the sulfonamide (-SO₂-NH-) and nitro (-NO₂) groups. Key signals include aromatic protons at δ 7.5–8.2 ppm and methoxy (-OCH₃) at δ 3.8 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 348.37 (C₁₆H₁₆N₂O₅S) .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect nitro-group degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer : Contradictions often arise from differences in substituent effects (e.g., methoxy vs. nitro positioning). Strategies include:

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing the methoxy group with halogens or varying sulfonyl groups) and test against shared targets (e.g., microbial enzymes) .
  • Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for suspected targets (e.g., dihydrofolate reductase) and correlate with activity trends .
  • Meta-Analysis : Cross-reference PubChem and CAS datasets for sulfonamide derivatives with similar scaffolds to identify conserved bioactivity patterns .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., carbonic anhydrase IX). Focus on sulfonamide binding to zinc ions in active sites .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond persistence .
  • QSAR Modeling : Train models on datasets from ChEMBL to predict cytotoxicity or antimicrobial activity based on descriptors like logP and topological polar surface area .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion with 24-well plates testing ethanol, acetonitrile, and DMF/water mixtures. Monitor crystal growth under polarized light .
  • Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling in liquid nitrogen for data collection at 100 K .
  • Refinement : Employ SHELXL for structure solution. Key parameters: R-factor < 0.05, displacement parameters (ADPs) validated via CheckCIF .

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